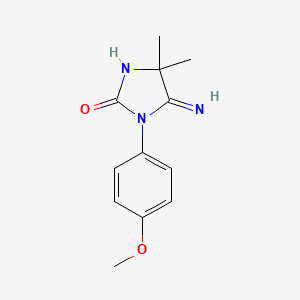
5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone
Übersicht
Beschreibung
5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) that has been widely used in scientific research. PDEs are enzymes that catalyze the hydrolysis of cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), which play important roles in intracellular signaling pathways. Ro 20-1724 has been shown to be a potent and specific inhibitor of PDE4, which is one of the major PDE isoforms expressed in the central nervous system, immune cells, and other tissues.
Wirkmechanismus
5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone 20-1724 works by inhibiting the hydrolysis of cAMP and cGMP by PDE4, leading to an increase in intracellular levels of these cyclic nucleotides. This, in turn, activates downstream signaling pathways, such as the protein kinase A (PKA) and exchange protein activated by cAMP (EPAC) pathways, which play important roles in cellular processes such as gene expression, ion channel regulation, and neurotransmitter release.
Biochemical and Physiological Effects:
5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone 20-1724 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the modulation of neurotransmitter release, and the enhancement of cognitive function. In particular, 5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone 20-1724 has been shown to reduce airway inflammation and bronchoconstriction in animal models of asthma and COPD, and to improve learning and memory in rodent models of cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone 20-1724 has several advantages for lab experiments, including its high potency and specificity for PDE4, its ability to cross the blood-brain barrier and to penetrate into cells, and its well-established pharmacological and toxicological profiles. However, 5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone 20-1724 also has some limitations, such as its relatively short half-life and the potential for off-target effects on other PDE isoforms or signaling pathways.
Zukünftige Richtungen
There are several future directions for research on 5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone 20-1724, including the development of more potent and selective PDE4 inhibitors, the investigation of the molecular mechanisms underlying its effects on neuronal function and inflammation, and the exploration of its potential therapeutic applications in other diseases such as cancer and autoimmune disorders. In addition, the use of 5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone 20-1724 in combination with other drugs or therapies may enhance its efficacy and reduce its side effects.
Wissenschaftliche Forschungsanwendungen
5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone 20-1724 has been used in a wide range of scientific research, including the study of intracellular signaling pathways, neuronal function, inflammation, and immune responses. In particular, 5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone 20-1724 has been shown to have potential therapeutic applications in the treatment of asthma, chronic obstructive pulmonary disease (COPD), depression, and cognitive disorders.
Eigenschaften
IUPAC Name |
5-imino-1-(4-methoxyphenyl)-4,4-dimethylimidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2)10(13)15(11(16)14-12)8-4-6-9(17-3)7-5-8/h4-7,13H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDODQVDJHFINE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=N)N(C(=O)N1)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-{3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B4849639.png)
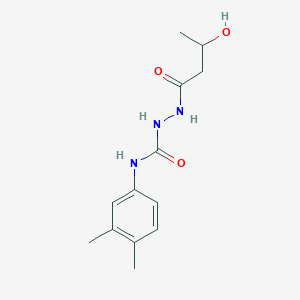
![ethyl 2-[(cyclopropylcarbonyl)(tetrahydro-2-furanylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4849649.png)
![3-methyl-4-nitro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4849655.png)
![N-{5-[(3-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4849662.png)
![1-benzyl-5-{[(2-furylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4849667.png)
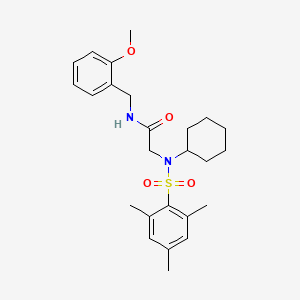
![methyl 3-{[(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4849677.png)
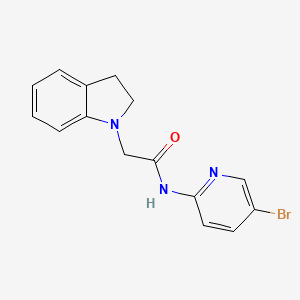
![2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4849684.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4849709.png)
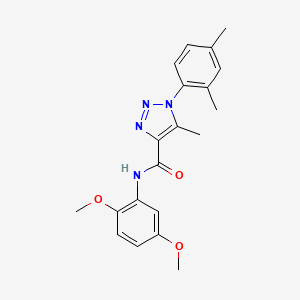
![2-[(2-oxo-2-phenylethyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4849715.png)
